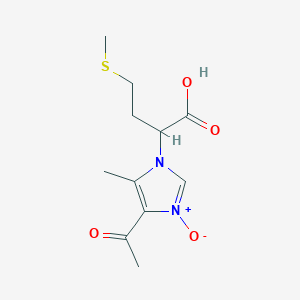![molecular formula C20H21F3N2O4S B14942036 1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B14942036.png)
1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide is a complex organic compound known for its unique chemical structure and properties. This compound features a prolinamide core substituted with ethoxyphenyl and trifluoromethylphenyl groups, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide typically involves multi-step organic reactions. The process begins with the preparation of the prolinamide core, followed by the introduction of the ethoxyphenyl and trifluoromethylphenyl groups through sulfonylation and amide formation reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The ethoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Aplicaciones Científicas De Investigación
1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, contributing to its biological effects.
Comparación Con Compuestos Similares
- 1-[(4-Methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide
- 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(difluoromethyl)phenyl]prolinamide
- 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrrolidine
Uniqueness: 1-[(4-Ethoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]prolinamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C20H21F3N2O4S |
|---|---|
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H21F3N2O4S/c1-2-29-16-8-10-17(11-9-16)30(27,28)25-12-4-7-18(25)19(26)24-15-6-3-5-14(13-15)20(21,22)23/h3,5-6,8-11,13,18H,2,4,7,12H2,1H3,(H,24,26) |
Clave InChI |
UILSJWOVDYCNOP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14941957.png)
![2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941964.png)

![3,3-dimethyl-12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14941972.png)
![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)
![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![3-[2-(diethylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14941984.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)
